molecular formula C8H7F3N2O B6267626 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one CAS No. 944896-15-5

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one

Cat. No. B6267626
CAS RN: 944896-15-5
M. Wt: 204.1
InChI Key:
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Description

Trifluoromethyl groups are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy and X-ray diffraction . Theoretical calculations provide valuable insights into both global and local chemical activity, as well as the properties of molecules and chemicals, including their nucleophilic and electrophilic nature .


Chemical Reactions Analysis

Trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Trifluoromethyl groups are known to enhance the lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides .

Scientific Research Applications

Anti-Cancer Activity

The trifluoromethyl group has been shown to enhance the anti-cancer activity of various molecules. A study reported the design and synthesis of fully-substituted 4-(trifluoromethyl)isoxazoles, which were evaluated for their anti-cancer activities against several cancer cell lines, including MCF-7, 4T1, and PC-3 . The presence of the trifluoromethyl group significantly improved the anti-cancer properties, indicating that compounds like 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one could be potent anti-cancer agents.

Drug Development

Over the past two decades, the trifluoromethyl group has been a key feature in FDA-approved drugs. Its incorporation into drug molecules has been associated with a variety of pharmacological activities . This suggests that 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one could be a valuable scaffold in the development of new therapeutic agents.

C–F Bond Activation

The trifluoromethyl group is pivotal in C–F bond activation, a crucial step in organic synthesis. It has been utilized in various substitution reactions and defluorinative functionalization, which are essential for creating complex organic molecules . This property could make 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one a useful reagent in synthetic chemistry.

Anti-Microbial Properties

Compounds with the trifluoromethyl group have been found to possess anti-microbial properties, including anti-bacterial and anti-fungal activities. This indicates that 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one could be explored for its potential use in treating microbial infections.

Molecularly Imprinted Polymers

The trifluoromethyl group can be used in the creation of molecularly imprinted polymers (MIPs). These polymers have applications in sensor technology, where they can selectively bind to specific target molecules . The structural features of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one could be advantageous in designing MIPs with high specificity.

Pharmacophore in Medicinal Chemistry

The trifluoromethyl group is considered a significant pharmacophore due to its ability to enhance the biological activity of drug molecules. It can improve the metabolic stability and bioavailability of pharmaceuticals . Therefore, 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one could be a key compound in the discovery of new drugs with improved pharmacokinetic profiles.

Safety and Hazards

Safety and hazards associated with a compound depend on its physical and chemical properties. Some trifluoromethyl-containing compounds are considered hazardous and may cause burns to skin and eyes. They may be poisonous if inhaled, swallowed or absorbed through the skin .

Future Directions

The future directions in the field of trifluoromethylation reactions are promising, with the potential for further development of agrochemical drugs . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one involves the condensation of 2,3,4,5-tetrahydro-1H-indazole-6-carboxylic acid with trifluoroacetic anhydride, followed by cyclization and reduction.", "Starting Materials": [ "2,3,4,5-tetrahydro-1H-indazole-6-carboxylic acid", "trifluoroacetic anhydride", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: 2,3,4,5-tetrahydro-1H-indazole-6-carboxylic acid is dissolved in acetic acid and reacted with trifluoroacetic anhydride to form the corresponding trifluoroacetylated derivative.", "Step 2: The trifluoroacetylated derivative is then cyclized by heating with ethanol to form the indazole ring.", "Step 3: The resulting intermediate is reduced with sodium borohydride in ethanol to yield the final product, 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one." ] }

CAS RN

944896-15-5

Product Name

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one

Molecular Formula

C8H7F3N2O

Molecular Weight

204.1

Purity

95

Origin of Product

United States

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